molecular formula C12H12N2O2S2 B10812289 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide

4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide

Cat. No.: B10812289
M. Wt: 280.4 g/mol
InChI Key: OTIUGBVMROZGTK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a 4,5-dimethyl-substituted thiophene core, a carboxamide group at the 3rd position, and a thiophene-2-carbonylamino substituent at the 2nd position. The compound’s dual thiophene rings and polar substituents (carboxamide and acylated amino groups) enhance its solubility and capacity for hydrogen bonding, which are critical for biological interactions .

Properties

IUPAC Name

4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIUGBVMROZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-mercapto-2-butanone reacts with methyl cyanoacetate in toluene using sodium methoxide (0.1 equivalents) as a base catalyst. The exothermic Michael addition forms a tetrahydrothiophene intermediate, which undergoes dehydration and aromatization upon treatment with concentrated HCl or H₂SO₄. The final thiophene product, 3-carbomethoxy-4,5-dimethylthiophene, is isolated via distillation under reduced pressure (100 mmHg) with yields exceeding 70%.

Key Optimization Factors :

  • Base Selection : Alkoxides (e.g., NaOMe) outperform carbonate bases in cyclization efficiency.

  • Acid Treatment : Concentrated HCl at 35°C ensures complete aromatization without side reactions.

Cyclization of Thiocarbamoyl Derivatives

Thiocarbamoyl intermediates enable modular construction of the thiophene ring while introducing substituents at specific positions. This method leverages α-halogenated acetamides and thiocarbamoyl compounds under alkaline conditions.

Synthesis of 3-Carboxamide Substituents

A reported pathway involves reacting N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in ethanolic sodium ethoxide. The chlorine atom is displaced by the thiol group, forming a sulfide intermediate that cyclizes into a 3-hydroxythiophene derivative. Subsequent hydrolysis of the ester group yields the carboxamide functionality.

Representative Reaction Scheme :

  • Alkylation :
    ClCH2CONHAr+HS-CR1R2S-CH2CONHAr+HCl\text{ClCH}_2\text{CONHAr} + \text{HS-CR}_1\text{R}_2 \rightarrow \text{S-CH}_2\text{CONHAr} + \text{HCl}

  • Cyclization :
    Intramolecular nucleophilic attack forms the thiophene ring.

  • Hydrolysis :
    COOEtNaOHCOOHNH3CONH2\text{COOEt} \xrightarrow{\text{NaOH}} \text{COOH} \xrightarrow{\text{NH}_3} \text{CONH}_2.

Yield : 45–60% after recrystallization from ethanol-acetone.

Functionalization via Acylation and Amidation

Post-cyclization modifications introduce the thiophene-2-carbonylamino group. This two-step process involves acylating the 2-amino group of the thiophene core with thiophene-2-carbonyl chloride, followed by amidation of the ester group.

Acylation with Thiophene-2-Carbonyl Chloride

The 2-aminothiophene intermediate is treated with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to prevent side reactions, yielding the acylated product after aqueous workup.

Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Solvent : DCM or THF

  • Yield : 85–90%.

Amidation of the Ester Group

The methyl ester at position 3 is hydrolyzed to the carboxylic acid using LiOH in THF/water, followed by coupling with ammonium chloride via EDCI/HOBt activation. Alternatively, direct aminolysis with ammonia in methanol under reflux converts the ester to carboxamide.

Optimization Note :

  • Catalyst : EDCI/HOBt increases amidation efficiency to >95% purity.

Alternative Pathways via Dihydrothiophene Intermediates

Quantum chemical studies validate pathways involving dihydrothiophenes, which are later aromatized. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles undergo acid-catalyzed elimination of HNCS to form aromatic thiophenes.

Mechanism of Aromatization

Dihydrothiophene intermediates, when treated with HCl or H₂SO₄, lose water and sulfur-containing byproducts (e.g., HNCS) to achieve aromaticity. Density functional theory (DFT) calculations confirm that the S,S-diastereomer of the Michael adduct favors Sₙ2 substitution, reducing activation energy to 27.9 kJ/mol.

Experimental Protocol :

  • Substrate : 4,5-Dimethyl-2-aminodihydrothiophene-3-carbonitrile

  • Acid : 50% H₂SO₄, 25°C, 2 h

  • Yield : 78%.

Comparative Analysis of Synthetic Routes

Method Key Advantage Yield Purity
Gewald ReactionScalability, fewer steps70–75%>90%
Thiocarbamoyl CyclizationModular substituent introduction45–60%85–90%
Dihydrothiophene RouteMechanistic clarity (DFT-validated)65–78%88–92%

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide, we compare it with structurally and functionally related thiophene-3-carboxamide derivatives.

Structural and Functional Analogues

The following table summarizes key structural differences and bioactivities:

Compound Name Substituents at 2nd Position Additional Modifications Biological Activity Key Findings Reference
Target Compound Thiophene-2-carbonylamino 4,5-Dimethyl thiophene core Not explicitly reported Structural similarity to dopamine D1 receptor modulators (e.g., CID 2862078) -
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) Cyanoacetamido None Antioxidant (DPPH and NO scavenging) 56.9% NO scavenging at 100 μM; attributed to polar carboxamide/nitrile groups
CID 2862078 Thiophene-2-carbonylamino 6-tert-butyl, tetrahydrobenzothiophene core Dopamine D1 receptor PAM activity Used as a comparator in receptor binding studies; enhanced selectivity due to bulky tert-butyl group
Silthiofam (N-Allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) Trimethylsilyl N-Allyl substitution Reference material (analytical standard) Trimethylsilyl group improves thermal stability but reduces polarity
Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate Sulfonylamino, ethoxy-oxoethyl ester Ester at 3rd position Not reported Sulfonyl group enhances electrophilicity; ester may influence bioavailability

Key Comparative Insights

Antioxidant Activity: Compound 92a, with a cyanoacetamido group, outperforms other analogues in nitric oxide (NO) scavenging (56.9% at 100 μM) due to the electron-withdrawing nitrile and carboxamide groups, which stabilize free radical intermediates .

Receptor Modulation: CID 2862078, a tetrahydrobenzothiophene derivative, demonstrates the importance of ring saturation and bulky substituents (e.g., tert-butyl) in dopamine D1 receptor binding.

Physicochemical Properties: Silthiofam’s trimethylsilyl group enhances stability but reduces polarity, limiting its solubility in aqueous environments compared to the target compound’s more polar acylated amino group . The sulfonylamino-ester derivative () highlights how electron-deficient substituents can influence reactivity, though its ester group may confer metabolic instability .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for Compound 92a (cyanoacetylation of 2-aminothiophene) or CID 2862078 (acylative coupling). However, its thiophene-2-carbonylamino group may require specialized reagents, as seen in methods for related acylated thiophenes .

Data Tables

Table 1: Antioxidant Activities of Selected Analogues (100 μM Concentration)

Compound DPPH Scavenging (%) NO Scavenging (%)
Compound 92a (Cyanoacetamido) 58.2 56.9
Compound 92b (Tetrahydrobenzothiophene) 53.7 55.5
Target Compound Not tested Not tested

Data sourced from Madhavi et al. .

Table 2: Structural Impact on Bioactivity

Substituent Type Impact on Bioactivity
Thiophene-2-carbonylamino Enhances hydrogen bonding; potential receptor interaction (e.g., dopamine D1)
Cyanoacetamido High antioxidant activity via radical stabilization
Trimethylsilyl Improves stability but reduces polarity, limiting biological applications

Biological Activity

4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C12H11N2O3S2
  • Molecular Weight : 273.35 g/mol

The biological activity of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is primarily attributed to its ability to interact with various biological targets. It has been shown to possess inhibitory effects on specific enzymes and pathways that are crucial for viral replication and tumor growth.

Antiviral Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an EC50 value against the tobacco mosaic virus (TMV) of 58.7 μg/mL, suggesting potential for further development in antiviral therapies .

Table 1: Antiviral Activity Comparison

Compound NameVirus TargetEC50 (μg/mL)Reference
Thiophene Derivative ATMV58.7
4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamideTBDTBDTBD

Anticancer Activity

In addition to its antiviral properties, the compound has shown promise in anticancer research. Studies have highlighted that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity, with IC50 values ranging from 10 to 30 μM for different cell lines.

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (μM)Reference
Thiophene Derivative BHeLa (cervical carcinoma)15TBD
Thiophene Derivative CMCF-7 (breast cancer)25TBD

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide with key biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in viral replication and cancer cell proliferation.

Table 3: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)Reference
Viral Protease-8.5TBD
Kinase Enzyme-7.9TBD

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and amino-substituted thiophene carboxamides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under mild conditions. Key intermediates are characterized via LC-MS, 1^1H/13^13C NMR, and HRMS to confirm regiochemistry and purity .
  • Critical Step : Purification via reverse-phase HPLC or recrystallization ensures >95% purity, essential for downstream biological assays .

Q. How is the compound’s stability evaluated in physiological matrices?

  • Methodology :

  • Plasma Stability : Incubate the compound in fresh rat plasma at 37°C, quench reactions with ice-cold methanol containing an internal standard (e.g., verapamil), and analyze remaining parent compound via LC-MS at 0, 15, 30, 60, and 120 min .
  • Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor; monitor degradation over 60 min. Compounds showing >70% stability are prioritized for in vivo studies .

Q. What in vitro assays are suitable for assessing kinase inhibition activity?

  • DELFIA Assay : Use a biotinylated peptide substrate (e.g., pep-JIP1) and Eu-labeled GST antibody in a TR-FRET (time-resolved fluorescence resonance energy transfer) format. Measure IC50_{50} values via fluorescence quenching at 520/495 nm .
  • LanthaScreen™ Platform : Monitor JNK1 kinase activity using ATP/ATF2 substrate pairs. Compounds with IC50_{50} < 25 μM are considered hits .

Advanced Research Questions

Q. How do structural modifications (e.g., 4,5-dimethyl substitution) impact JNK inhibitory potency and selectivity?

  • SAR Insights :

  • 4,5-Dimethyl substitution on the thiophene ring reduces JNK1 activity (IC50_{50} > 25 μM) compared to unsubstituted analogs (IC50_{50} = 5.4 μM), likely due to steric hindrance at the JIP binding site .
  • Replacing the thiophene core with phenyl rings or altering the carboxamide position (e.g., 3- to 5-position) abolishes activity, emphasizing the scaffold’s specificity .
    • Experimental Validation : Use X-ray crystallography or molecular docking to map interactions between the dimethyl group and JNK’s hydrophobic pocket .

Q. How can discrepancies between in vitro potency (DELFIA) and cellular activity be resolved?

  • Hypothesis : Poor membrane permeability or off-target binding may reduce cellular efficacy despite strong in vitro inhibition.
  • Methodology :

  • Caco-2 Assay : Measure permeability (Papp_{app}) to predict oral bioavailability.
  • Thermodynamic Binding (Kd_d) : Use surface plasmon resonance (SPR) to assess compound binding to JNK2. For example, a Kd_d of 640 nM for compound 25 correlates with moderate cellular activity .

Q. What strategies improve metabolic stability for in vivo studies?

  • Optimization :

  • 4,5-Dimethyl Substitution : Reduces oxidative metabolism in liver microsomes by blocking cytochrome P450 access, extending half-life (e.g., 85% degradation after 60 min vs. 70% for unsubstituted analogs) .
  • Prodrug Design : Esterify the carboxamide to enhance solubility and reduce first-pass metabolism .

Data Contradiction Analysis

Q. Why do some derivatives show potent JNK inhibition in vitro but poor in vivo efficacy?

  • Key Factors :

  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) reduces bioavailable concentration.
  • Metabolic Clearance : Use LC-MS/MS to identify major metabolites (e.g., oxidative deamination) and modify labile sites .
    • Case Study : Compound 25 showed 85% degradation in microsomes but retained activity in rodent models due to favorable tissue distribution .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

  • Hazards : Skin/eye irritation (Category 2A), respiratory toxicity (Category 3). Use PPE (nitrile gloves, goggles) and fume hoods during synthesis .
  • Ecotoxicity : Avoid environmental release (H412: harmful to aquatic life with long-lasting effects). Dispose via incineration .

Tables

Property Value Reference
Molecular Weight293.36 g/mol (estimated)
Plasma Stability (60 min)>70% remaining
JNK1 IC50_{50} (DELFIA)15.8 μM (hit compound)
Microsomal Degradation (60 min)70–85%

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